An In-depth Technical Guide to 3-Nitropyridine-2-thiol: Chemical Properties and Structure
An In-depth Technical Guide to 3-Nitropyridine-2-thiol: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3-Nitropyridine-2-thiol, a heterocyclic building block of interest to researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
3-Nitropyridine-2-thiol is a pyridine derivative characterized by a nitro group at the 3-position and a thiol group at the 2-position. It exists in a tautomeric equilibrium with its thione form, 3-nitro-1H-pyridine-2-thione.[]
The key physicochemical properties of 3-Nitropyridine-2-thiol are summarized in the table below. These values are compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| IUPAC Name | 3-nitro-1H-pyridine-2-thione | [] |
| Synonyms | 3-Nitro-2-pyridinethiol | [2][3] |
| CAS Number | 38240-29-8 | [][2][3][4][5] |
| Molecular Formula | C₅H₄N₂O₂S | [][2][3][4][5] |
| Molecular Weight | 156.16 g/mol | [][2][3][4] |
| Appearance | Pale Yellow Solid | [4] |
| Melting Point | 169-175 °C[2], 174 °C[4] | [2][4] |
| Boiling Point | 243.6 °C at 760 mmHg (Computed) | [] |
| Purity | 96%[3], Min. 98.0% (HPLC,T)[4] | [3][4] |
| Storage | Sealed in dry, 2-8°C | [5] |
| Sensitivity | Air Sensitive | [4] |
| Identifier | Value | Source(s) |
| Canonical SMILES | C1=CNC(=S)C(=C1)--INVALID-LINK--[O-] | [] |
| InChI | InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-3H,(H,6,10) | [][3] |
| InChI Key | LKNPLDRVWHXGKZ-UHFFFAOYSA-N | [][3] |
| MDL Number | MFCD00661369 | [4][5] |
| PubChem Substance ID | 329764108 | [2] |
Molecular Structure
The structure of 3-Nitropyridine-2-thiol is notable for its tautomerism, existing as both a thiol and a thione. This equilibrium is a key feature of its chemical reactivity.
Experimental Protocols
A common synthetic route to substituted 3-thiopyridines involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a thiol. A general procedure, adapted from the synthesis of related compounds, is described below.[8] This proposed pathway starts from the commercially available 2-chloro-3-nitropyridine.
Detailed Methodology for Synthesis of 3-Sulfanylpyridines (General Protocol): [8]
-
Reaction Setup: Dissolve the starting material (e.g., 2-chloro-3-nitropyridine, 1 mmol) in an anhydrous solvent such as DMF (5 mL).
-
Addition of Reagents: Add the thiol source (e.g., sodium hydrosulfide or a specific thiol, 1 mmol) and a base like potassium carbonate (K₂CO₃, 1 mmol).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water (50 mL).
-
Acidification & Extraction: Acidify the aqueous solution to pH 3 using concentrated HCl. Extract the product with an organic solvent like chloroform (CHCl₃, 3 x 20 mL).
-
Drying and Concentration: Dry the combined organic phases over sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography (e.g., SiO₂ with CHCl₃ as eluent) or by recrystallization from a suitable solvent like ethanol (EtOH).
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a compound. The protocol used for the characterization of the related Cu(I)-5-nitropyridine-2-thiol cluster is outlined below and would be applicable for 3-Nitropyridine-2-thiol.[7]
Methodology for Single-Crystal X-ray Diffraction: [7]
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer (e.g., Oxford Xcalibur S) equipped with a specific radiation source (e.g., Mo-Kα, λ = 0.71073 Å). Collect diffraction data at a controlled temperature (e.g., 298 K).
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods software (e.g., SHELXS).
-
Refine the structure based on F² using refinement software (e.g., SHELXL).
-
Refine non-hydrogen atoms anisotropically.
-
Add hydrogen atoms at calculated positions and refine them using a riding model.
-
Reactivity and Applications
The nitro group in the pyridine ring facilitates nucleophilic aromatic substitution reactions.[8] Studies have shown that in reactions with sulfur nucleophiles, the nitro group at the 3-position can be selectively substituted, highlighting its role as a potential leaving group in the presence of other functionalities.[8]
Derivatives of nitropyridines are of significant interest due to their wide range of biological activities and applications as precursors in medicinal chemistry.[8][9] They are incorporated into various medicines and are explored as potential urease inhibitors and anticancer agents.[9] The thiol group provides a reactive handle for further functionalization, making 3-Nitropyridine-2-thiol a versatile building block for synthesizing more complex molecules.
References
- 2. 3-ニトロピリジン-2-チオール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Nitropyridine-2-thiol (96%) - Amerigo Scientific [amerigoscientific.com]
- 4. labproinc.com [labproinc.com]
- 5. 38240-29-8|3-Nitropyridine-2-thiol|BLD Pharm [bldpharm.com]
- 6. Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
